N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide
Description
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a cyclopropane carboxamide group
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-6-4-8(6)11(15)14-7-2-3-9(12)10(13)5-7/h2-3,5-6,8H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOHJFTXZZVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide typically involves the reaction of 4-bromo-3-chloroaniline with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-chlorophenyl)acetamide: Similar in structure but lacks the cyclopropane ring, which may affect its biological activity and chemical reactivity.
N-(4-bromo-3-chlorophenyl)-2,2,2-trichloroacetamide: Contains additional chlorine atoms, which can influence its physicochemical properties and applications.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric effects that can influence its interaction with biological targets and its overall reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
